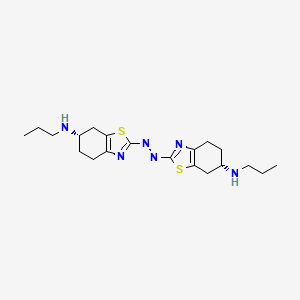
Pramipexole dimer impurity II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pramipexole dimer impurity II is a degradation product associated with the pharmaceutical compound pramipexole, which is primarily used to treat Parkinson’s disease and restless legs syndrome. This impurity is formed during the stability study of pramipexole extended-release tablets and is identified using high-performance liquid chromatography (HPLC) and other analytical techniques .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pramipexole dimer impurity II involves a drug-excipient interaction mechanism. The impurity is detected at a relative retention time of 0.88 with respect to pramipexole using the pramipexole gradient HPLC-UV detection method described in the United States Pharmacopeia (USP). The structure of the impurity is identified and fully characterized using high-resolution mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance techniques .
Industrial Production Methods: An efficient and straightforward synthetic approach has been developed to prepare this compound. This method confirms the proposed degradation pathway and structure of the impurity. The chromatographic separation is accomplished using a Zorbax Eclipse Plus C18 column, with mobile phase A consisting of 0.1% aqueous formic acid solution and mobile phase B consisting of 0.1% formic acid in acetonitrile .
Análisis De Reacciones Químicas
Types of Reactions: Pramipexole dimer impurity II undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for understanding the stability and degradation pathways of the compound.
Common Reagents and Conditions: The identification of this compound involves the use of reagents such as formic acid and acetonitrile. The reactions are typically carried out under controlled conditions to ensure accurate identification and characterization of the impurity .
Major Products Formed: The major product formed from the degradation of pramipexole is (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine. This product is identified using high-resolution mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance techniques .
Aplicaciones Científicas De Investigación
Pramipexole dimer impurity II has several scientific research applications, including its use in the following fields:
Mecanismo De Acción
The exact mechanism of action of pramipexole dimer impurity II is not well understood. it is believed to involve interactions with dopamine receptors in the brain, similar to pramipexole. Pramipexole itself is a non-ergot dopamine agonist that stimulates dopamine receptors in the striatum, a region of the brain responsible for motor control . The impurity may also interact with these receptors, potentially affecting the efficacy and safety of pramipexole-based medications .
Comparación Con Compuestos Similares
- Pramipexole impurity D
- Pramipexole dihydrochloride
Comparison: Pramipexole dimer impurity II is unique in its formation through a drug-excipient interaction mechanism. Unlike other impurities, it is specifically associated with the degradation of pramipexole during stability studies . Pramipexole impurity D and pramipexole dihydrochloride are other related compounds, but they differ in their chemical structures and formation pathways .
Propiedades
Fórmula molecular |
C20H30N6S2 |
|---|---|
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
(6S)-N-propyl-2-[[(6S)-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]diazenyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C20H30N6S2/c1-3-9-21-13-5-7-15-17(11-13)27-19(23-15)25-26-20-24-16-8-6-14(22-10-4-2)12-18(16)28-20/h13-14,21-22H,3-12H2,1-2H3/t13-,14-/m0/s1 |
Clave InChI |
MRHJADFWPUZYJM-KBPBESRZSA-N |
SMILES isomérico |
CCCN[C@H]1CCC2=C(C1)SC(=N2)N=NC3=NC4=C(S3)C[C@H](CC4)NCCC |
SMILES canónico |
CCCNC1CCC2=C(C1)SC(=N2)N=NC3=NC4=C(S3)CC(CC4)NCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















